molecular formula C13H15N3O5S B14976877 2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B14976877
M. Wt: 325.34 g/mol
InChI Key: AOVBKGHLEIYQIK-UHFFFAOYSA-N
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Description

2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfonamide group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a sulfonamide precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The sulfonamide and methoxyphenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: These compounds share structural similarities and are also studied for their biological activities.

    4-Hydroxy-2-quinolones: These compounds have similar heterocyclic structures and are used in drug development.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups exhibit similar chemical reactivity and applications.

Uniqueness

2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C13H15N3O5S

Molecular Weight

325.34 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C13H15N3O5S/c1-21-10-4-2-9(3-5-10)6-7-15-22(19,20)11-8-14-13(18)16-12(11)17/h2-5,8,15H,6-7H2,1H3,(H2,14,16,17,18)

InChI Key

AOVBKGHLEIYQIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNS(=O)(=O)C2=CNC(=O)NC2=O

Origin of Product

United States

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